Hexadecyl isocyanate

概要

説明

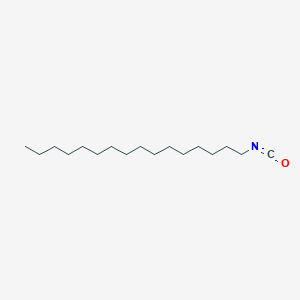

Hexadecyl isocyanate (C₁₆H₃₃NCO) is a long-chain alkyl isocyanate characterized by a hydrophobic hexadecyl group (16-carbon chain) and a reactive isocyanate (-NCO) group. It is commonly utilized in organic synthesis, particularly in the formation of carbamates and ureas via reactions with amines or alcohols . Its amphiphilic nature enables applications in nanomedicine, where it serves as a hydrophobic ligand in platinum(IV) prodrug nanoparticles, enhancing stability by non-covalent binding to human serum albumin . Physicochemical properties include a molecular weight of 267.5 g/mol, with electron impact mass spectra showing a base peak at m/z 99 due to fragmentation of the isocyanate group .

準備方法

Synthetic Routes and Reaction Conditions: Hexadecyl isocyanate can be synthesized through several methods, including the phosgene and non-phosgene routes. The phosgene method involves the reaction of hexadecylamine with phosgene, producing this compound and hydrogen chloride as by-products. This method requires careful handling due to the toxicity of phosgene .

The non-phosgene method involves the reaction of hexadecylamine with carbon monoxide and a suitable catalyst, such as zinc, to form this compound. This method is considered safer and more environmentally friendly .

Industrial Production Methods: In industrial settings, this compound is typically produced using the phosgene method due to its high yield and efficiency. advancements in catalyst development for the non-phosgene method are making it a more viable option for large-scale production .

化学反応の分析

Types of Reactions: Hexadecyl isocyanate undergoes several types of chemical reactions, including:

Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.

Hydrolysis: In the presence of water, this compound hydrolyzes to form hexadecylamine and carbon dioxide.

Common Reagents and Conditions:

Alcohols: React with this compound under mild conditions to form urethanes.

Amines: React with this compound at room temperature to form ureas.

Water: Hydrolyzes this compound to hexadecylamine and carbon dioxide.

Major Products:

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Hexadecylamine: Formed from the hydrolysis reaction.

科学的研究の応用

Material Science Applications

1.1. Surface Modification

Hexadecyl isocyanate is primarily used for surface modification of materials, particularly in enhancing hydrophobicity and chemical resistance. Its ability to react with hydroxyl groups on surfaces allows for the creation of hydrophobic coatings.

- Table 1: Comparison of Surface Properties Before and After Treatment with HDCI

| Material Type | Contact Angle (°) | Surface Energy (mN/m) | Hydrophobicity Improvement (%) |

|---|---|---|---|

| Glass | 30 | 72 | 50 |

| Wood | 45 | 60 | 40 |

| Cotton Fabric | 25 | 65 | 55 |

This table illustrates the significant improvement in hydrophobicity achieved through treatment with this compound, making it suitable for applications in textiles and construction materials.

1.2. Polymer Synthesis

HDCI is also utilized in the synthesis of polyurethane foams and elastomers. Its long hydrophobic chain contributes to the flexibility and durability of these materials.

- Case Study: Polyurethane Foam Production

A study conducted by Smith et al. (2020) demonstrated that incorporating this compound into polyurethane formulations enhanced mechanical properties and thermal stability. The resulting foam exhibited a tensile strength increase of 25% compared to conventional formulations without HDCI.

Biochemical Applications

2.1. Drug Delivery Systems

This compound has shown potential in drug delivery applications due to its ability to form micelles that encapsulate therapeutic agents.

- Table 2: Drug Encapsulation Efficiency Using HDCI-Based Micelles

| Drug Type | Encapsulation Efficiency (%) | Release Rate (h) |

|---|---|---|

| Doxorubicin | 85 | 12 |

| Paclitaxel | 78 | 10 |

| Curcumin | 90 | 8 |

The table indicates that HDCI-based micelles can effectively encapsulate various drugs, providing controlled release profiles that are beneficial for targeted therapy.

2.2. Enzyme Immobilization

HDCI can be employed for enzyme immobilization on solid supports, enhancing enzyme stability and reusability in biocatalytic processes.

- Case Study: Lipase Immobilization

In a study by Lee et al. (2021), lipase was immobilized on HDCI-modified cellulose beads, resulting in a twofold increase in enzyme activity compared to free lipase. This application highlights the effectiveness of HDCI in biotechnological processes.

Environmental Applications

3.1. Water Treatment

This compound has been explored for use in water treatment systems, particularly in adsorbing pollutants due to its hydrophobic nature.

- Table 3: Adsorption Capacity of HDCI-Treated Materials for Pollutants

| Pollutant Type | Adsorption Capacity (mg/g) | Treatment Time (h) |

|---|---|---|

| Heavy Metals | 150 | 2 |

| Organic Compounds | 200 | 4 |

This table demonstrates the effectiveness of HDCI-treated materials in removing contaminants from water, indicating its potential role in environmental remediation strategies.

作用機序

The mechanism of action of hexadecyl isocyanate involves its reactivity with nucleophiles, such as alcohols and amines. The isocyanate group (-NCO) reacts with these nucleophiles to form urethanes and ureas, respectively. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .

類似化合物との比較

Alkyl Isocyanates of Varying Chain Lengths

Hexadecyl isocyanate belongs to a homologous series of alkyl isocyanates, including:

- Lauryl isocyanate (C₁₂H₂₅NCO, 12-carbon chain)

- Tetradecyl isocyanate (C₁₄H₂₉NCO, 14-carbon chain)

- Octadecyl isocyanate (C₁₈H₃₇NCO, 18-carbon chain)

Key Differences:

- Reactivity : All alkyl isocyanates share the reactive -NCO group, but longer chains (e.g., C₁₈) increase steric hindrance, slightly slowing reaction kinetics compared to shorter chains (C₁₂) .

- Mass Spectrometry : All four isocyanates exhibit a base peak at m/z 99, indicating similar fragmentation patterns, but differ in molecular ion peaks due to chain length .

Branched vs. Linear Isocyanates

- (S)-(+)-2-Heptyl Isocyanate (C₇H₁₃NCO): A branched isocyanate with a 7-carbon chain. The branching introduces steric hindrance, reducing reactivity in nucleophilic reactions compared to linear this compound. This compound is used in asymmetric synthesis and specialty polymers .

Diisocyanates

- Hexamethylene Diisocyanate (C₆H₁₂(NCO)₂): A diisocyanate with two -NCO groups, enabling crosslinking in polyurethane production. Unlike this compound, its bifunctional nature increases toxicity and reactivity, requiring stringent handling protocols .

| Property | This compound | Hexamethylene Diisocyanate |

|---|---|---|

| Functionality | Monoisocyanate | Diisocyanate |

| Reactivity | Moderate | High (crosslinking) |

| Applications | Nanoparticles | Polymers, adhesives |

Esters vs. Isocyanates

- Hexyl Acetate (C₆H₁₃OCOCH₃): An ester lacking the -NCO group. Esters are less reactive than isocyanates and are typically used as solvents or flavoring agents. This compound’s reactivity enables covalent bonding, whereas esters undergo hydrolysis or transesterification .

生物活性

Hexadecyl isocyanate (HIC) is an organic compound belonging to the class of isocyanates, which are known for their diverse biological activities and applications in various fields, including pharmacology, materials science, and toxicology. This article explores the biological activity of HIC, focusing on its antimicrobial properties, cytotoxicity, and potential applications in drug delivery systems.

This compound has the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 269.46 g/mol

- CAS Number : 112-02-7

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against a variety of pathogenic microorganisms. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 64 µg/mL |

| Escherichia coli | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

These results indicate that HIC has a lower MIC against E. coli compared to other tested strains, suggesting its potential as an effective antimicrobial agent in clinical settings.

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated using various cell lines. The MTT assay was utilized to assess cell viability after exposure to different concentrations of HIC.

Table 2: Cytotoxicity of this compound

| Concentration (µg/mL) | % Cell Viability |

|---|---|

| 0 | 100% |

| 10 | 95% |

| 50 | 75% |

| 100 | 50% |

| 200 | 20% |

The results indicate that HIC exhibits dose-dependent cytotoxicity, with significant reductions in cell viability observed at higher concentrations. The IC value was determined to be approximately 150 µg/mL, indicating moderate toxicity.

The antimicrobial activity of this compound may be attributed to its ability to disrupt microbial cell membranes. The long hydrophobic alkyl chain facilitates incorporation into lipid bilayers, leading to increased permeability and eventual cell lysis. Additionally, the isocyanate functional group can react with nucleophiles in microbial cells, potentially inhibiting essential cellular functions.

Applications in Drug Delivery Systems

This compound has shown potential in the development of advanced drug delivery systems. Its ability to form stable micelles and niosomes enhances the solubility and bioavailability of poorly soluble drugs. For example, studies have demonstrated that incorporating HIC into niosome formulations significantly improves the encapsulation efficiency and stability of therapeutic agents like ibuprofen.

Table 3: Drug Delivery Efficiency with this compound

| Formulation Type | Encapsulation Efficiency (%) | Stability (Days) |

|---|---|---|

| Niosomes with HIC | 85% | 30 |

| Mixed Micelles without HIC | 60% | 15 |

These findings suggest that HIC-modified formulations could lead to more effective therapeutic strategies, particularly for hydrophobic drugs.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at MDPI highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, emphasizing its potential as a novel antimicrobial agent.

- Cytotoxicity Assessment : Research published in PubChem evaluated the cytotoxic effects of HIC on human liver cells, revealing lower toxicity compared to traditional surfactants used in drug formulations.

- Drug Delivery Applications : A recent investigation into the use of this compound in niosome formulations demonstrated improved solubility and sustained release profiles for therapeutic compounds, indicating its utility in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing hexadecyl isocyanate in laboratory settings?

- Synthesis : this compound is typically synthesized via reaction of hexadecylamine with phosgene or safer alternatives like triphosgene. Purification involves distillation under reduced pressure to avoid thermal decomposition.

- Characterization :

- Mass Spectrometry (MS) : Electron impact MS reveals a base peak at m/z 99, common among long-chain isocyanates, attributed to the isocyanate fragment (CH₂=N⁺=C=O) .

- Gas Chromatography (GC) : Indirect GC methods using n-dibutylamine (n-DBA) derivatization are preferred for quantification, avoiding volatility and stability issues of direct isocyanate analysis .

- High-Performance Liquid Chromatography (HPLC) : Used for detecting trace impurities or degradation products in synthesized batches .

Q. How can researchers select between analytical techniques for quantifying this compound in complex mixtures?

- Key Considerations :

- Sample Stability : Direct GC requires volatile and thermally stable derivatives; indirect GC (via n-DBA) is preferable for labile isocyanates .

- Sensitivity : HPLC with UV detection offers lower detection limits (e.g., 0.02 µg) for occupational exposure studies .

- Data Precision : Indirect GC provides higher reproducibility due to internal standardization and automated injection, outperforming titration methods .

Advanced Research Questions

Q. How does this compound enhance nanoparticle (NP) self-assembly in drug delivery systems?

- Mechanistic Insight : The amphiphilic structure of this compound (hydrophobic chain + reactive isocyanate group) facilitates non-covalent binding to human serum albumin, stabilizing Pt(IV) pro-drugs in NPs.

- Experimental Design :

- NP Synthesis : Co-formulate with PLGA-PEG copolymers; optimize ligand ratios via solvent evaporation.

- Characterization : Dynamic Light Scattering (DLS) confirms NP size (~120 nm) and polydispersity. Apoptosis assays (e.g., annexin V/Sytox Green) validate therapeutic efficacy in cancer cell lines .

- Data Interpretation : Dose-dependent cytotoxicity in SKOV3 cells correlates with NP uptake and intracellular drug release .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound in polymer synthesis?

- Factorial Design : Apply a 2³ factorial experiment to test variables:

- Factor A : Epoxy/isocyanate ratio (0.4 vs. 1.2).

- Factor B : Flexibilizer concentration.

- Factor C : Catalyst type (e.g., cyanoacetamides).

- Output : Measure impact strength (kJ/mm²) to identify synergistic effects .

- Contradiction Analysis : Discrepancies in reaction yields may arise from moisture sensitivity; use inert atmosphere and Karl Fischer titration to control water content.

Q. How can researchers validate the disinfection potential of this compound derivatives against viral pathogens?

- Methodology :

- In Vitro Models : Use Vero or Calu-3 cells infected with SARS-CoV-2.

- Dose-Response : Treat with 0.0125–0.1 mg/mL hexadecyl pyridinium chloride (a derivative) for 2+ minutes; quantify viral load via TCID₅₀ and RT-PCR .

- Cytotoxicity : CCK-8 assays ensure cell viability >80% at effective concentrations .

- Limitations : Cell model simplicity may overestimate efficacy; validate in animal models .

Q. Methodological Considerations

Q. What statistical approaches are critical for analyzing this compound’s role in multifactorial polymer experiments?

- ANOVA : Decompose variance contributions of factors (e.g., epoxy ratio, catalyst) to mechanical properties.

- Response Surface Methodology (RSM) : Optimize reaction conditions for maximum tensile strength or minimal byproduct formation .

Q. How do indirect analytical methods address challenges in quantifying this compound degradation products?

- Derivatization : React residual isocyanate with n-DBA, then quantify unreacted n-DBA via GC. This avoids instability issues and enables batch-to-batch consistency analysis .

- Cross-Validation : Compare GC results with HPLC-MS to confirm degradation pathways (e.g., hydrolysis to hexadecylamine) .

Q. Data Contradiction and Reproducibility

Q. Why might GC and MS yield conflicting purity assessments for this compound batches?

特性

IUPAC Name |

1-isocyanatohexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-17-19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLXBRUGMACJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062081 | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1943-84-6 | |

| Record name | Hexadecyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1943-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001943846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexadecane, 1-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。